Cas no 670271-60-0 (3-methyl-N-(4-methylphenyl)benzenesulfonamide)

3-Methyl-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by its aromatic methyl substituents on both the benzene ring and the phenylamine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of methyl groups enhances its lipophilicity, which may improve membrane permeability in biological applications. Its well-defined structure and stability under standard conditions make it suitable for use in cross-coupling reactions and as a building block for more complex sulfonamide-based compounds. The product is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
3-methyl-N-(4-methylphenyl)benzenesulfonamide structure
670271-60-0 structure
Product Name:3-methyl-N-(4-methylphenyl)benzenesulfonamide
CAS No:670271-60-0
MF:C14H15NO2S
MW:261.33940243721
CID:5418908
Update Time:2025-08-02

3-methyl-N-(4-methylphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-(4-methylphenyl)benzenesulfonamide
    • Inchi: 1S/C14H15NO2S/c1-11-6-8-13(9-7-11)15-18(16,17)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3
    • InChI Key: VDAZGSGRWXJBGQ-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(C)C=C2)(=O)=O)=CC=CC(C)=C1

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Additional information on 3-methyl-N-(4-methylphenyl)benzenesulfonamide

3-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS No. 670271-60-0): A Comprehensive Overview

3-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS No. 670271-60-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MMPBS, is characterized by its unique structural features and potential biological activities. The compound consists of a benzenesulfonamide moiety substituted with a methyl group and an N-(4-methylphenyl) group, which contribute to its diverse chemical and biological properties.

The chemical structure of 3-methyl-N-(4-methylphenyl)benzenesulfonamide is represented by the molecular formula C15H16NO2S. Its molecular weight is 276.35 g/mol, and it exhibits a high degree of stability under various conditions. The compound's solubility in water is limited, but it dissolves well in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for use in a variety of experimental settings, including in vitro and in vivo studies.

In recent years, MMPBS has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound possesses anti-inflammatory, analgesic, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 3-methyl-N-(4-methylphenyl)benzenesulfonamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have potential as a treatment for inflammatory diseases.

Beyond its anti-inflammatory effects, MMPBS has also shown promise in cancer research. A 2022 study published in Cancer Research reported that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation via the modulation of key signaling molecules such as AKT and ERK.

The pharmacokinetic properties of 3-methyl-N-(4-methylphenyl)benzenesulfonamide have also been investigated to assess its potential for clinical use. Preclinical studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing. These characteristics make it an attractive candidate for further development as a therapeutic agent.

In addition to its therapeutic potential, MMPBS has been explored for its use as a chemical probe in biological research. Its ability to selectively modulate specific cellular pathways makes it a valuable tool for understanding the underlying mechanisms of various diseases. For example, researchers have used 3-methyl-N-(4-methylphenyl)benzenesulfonamide to investigate the role of sulfonamide derivatives in modulating G protein-coupled receptors (GPCRs), which are important targets for drug discovery.

The synthesis of MMPBS involves several well-established chemical reactions, including sulfonation, substitution, and coupling reactions. The process typically starts with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride through reaction with thionyl chloride. The subsequent nucleophilic substitution reaction with aniline derivatives yields the final product. The synthetic route is scalable and can be adapted for large-scale production if required.

Safety considerations are an important aspect of working with any chemical compound. While 3-methyl-N-(4-methylphenyl)benzenesulfonamide is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in well-ventilated areas or fume hoods.

In conclusion, MMPBS (CAS No. 670271-60-0) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and potential development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.

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